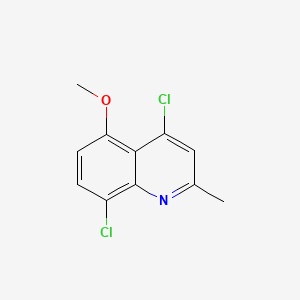
4,8-Dichloro-5-methoxy-2-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-Dichloro-5-methoxy-2-methylquinoline is a chemical compound with the molecular formula C11H9Cl2NO. It has a molecular weight of 242.1 . The compound is typically 95% pure .
Molecular Structure Analysis
The InChI code for 4,8-Dichloro-5-methoxy-2-methylquinoline is 1S/C11H9Cl2NO/c1-6-5-8(13)10-9(15-2)4-3-7(12)11(10)14-6/h3-5H,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 4,8-Dichloro-5-methoxy-2-methylquinoline include a molecular weight of 242.1 g/mol . The compound has an InChI key of ADYQOPXQIXGZBF-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Antimalarial Agents and Metabolism
Some of the most effective antimalarial agents are derivatives of 8-aminoquinoline. Studies have investigated the metabolism of these compounds, including 4,8-Dichloro-5-methoxy-2-methylquinoline, revealing their potential toxic effects on erythrocytes in certain individuals. The metabolism involves the excretion of metabolites that may form methemoglobin-forming compounds. Such insights are crucial for understanding the balance between therapeutic efficacy and potential toxicity (Strother et al., 1981).
Medicinal Chemistry and Biological Activities
8-Hydroxyquinoline derivatives, closely related to 4,8-Dichloro-5-methoxy-2-methylquinoline, have shown significant biological activities. These derivatives have been explored for their anti-cancer, anti-HIV, and neuroprotective properties, among others. Their metal chelation properties contribute to their potential as therapeutic agents for a variety of diseases (Gupta et al., 2021).
Repurposing Chloroquine Derivatives
Research on chloroquine and its derivatives, including compounds structurally related to 4,8-Dichloro-5-methoxy-2-methylquinoline, has expanded beyond antimalarial applications. These compounds have been explored for their potential in treating various infectious and noninfectious diseases, leveraging their biochemical properties for new therapeutic approaches (Njaria et al., 2015).
Antioxidant Applications
The antioxidant properties of ethoxyquin and its analogues, which share structural similarities with 4,8-Dichloro-5-methoxy-2-methylquinoline, have been extensively studied. These compounds have been used to protect polyunsaturated fatty acids in fish meal from oxidation, demonstrating their utility in food preservation and possibly offering insights into the antioxidant potential of 4,8-Dichloro-5-methoxy-2-methylquinoline derivatives (de Koning, 2002).
Autoimmune Disorders and Anti-inflammatory Effects
The immunosuppressive activity of chloroquine and hydroxychloroquine, compounds related to 4,8-Dichloro-5-methoxy-2-methylquinoline, underscores their utility in treating autoimmune disorders. Their ability to reduce T-cell and B-cell hyperactivity, as well as pro-inflammatory cytokine gene expression, highlights the potential anti-inflammatory and disease-modifying applications of related quinoline derivatives (Taherian et al., 2013).
Eigenschaften
IUPAC Name |
4,8-dichloro-5-methoxy-2-methylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO/c1-6-5-8(13)10-9(15-2)4-3-7(12)11(10)14-6/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYQOPXQIXGZBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C(=C1)Cl)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670984 |
Source


|
| Record name | 4,8-Dichloro-5-methoxy-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Dichloro-5-methoxy-2-methylquinoline | |
CAS RN |
1206-61-7 |
Source


|
| Record name | 4,8-Dichloro-5-methoxy-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-1-methyl-3-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B597694.png)
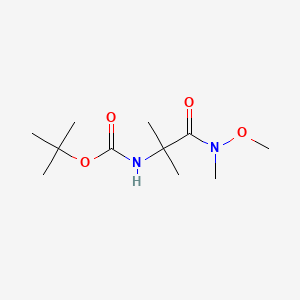
![2'-Chloro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B597697.png)
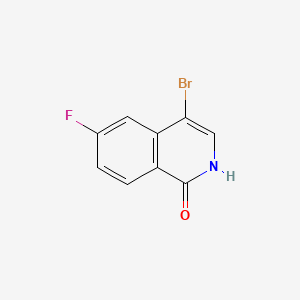
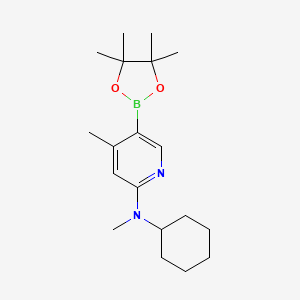

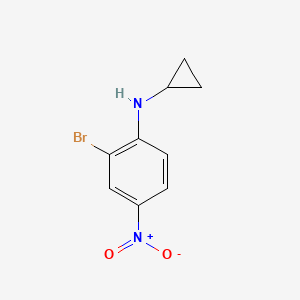

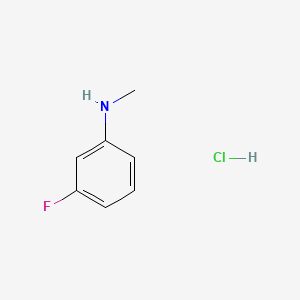



![Benzo[d]oxazol-7-amine](/img/structure/B597715.png)
